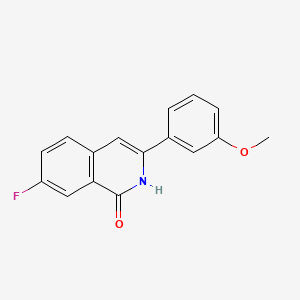ethanone](/img/structure/B12413527.png)
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is a complex organic compound characterized by its unique cyclohexyl structure with multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative with specific stereochemistry.
Hydroxylation: Introduction of hydroxyl groups at the desired positions on the cyclohexane ring. This can be achieved through various hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethanone group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,5-Tetrahydroxycyclohexane: Similar structure but lacks the ethanone group.
Cyclohexane-1,3,4,5-tetrol: Another similar compound with hydroxyl groups but different stereochemistry.
Quinic Acid: Contains a cyclohexane ring with multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is unique due to its specific stereochemistry and the presence of both hydroxyl and ethanone groups. This combination of functional groups and stereochemistry provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H14O5 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone |
InChI |
InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1 |
Clave InChI |
IUIGCXCNXUZWIL-DPYFZYKLSA-N |
SMILES isomérico |
C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O |
SMILES canónico |
CC(=O)C1(CC(C(C(C1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



